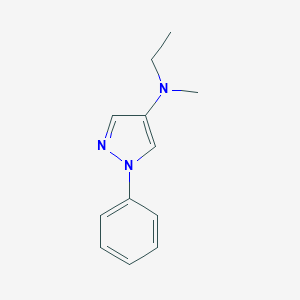

N-ethyl-N-methyl-1-phenylpyrazol-4-amine

Descripción

Propiedades

Número CAS |

17551-24-5 |

|---|---|

Fórmula molecular |

C12H15N3 |

Peso molecular |

201.27 g/mol |

Nombre IUPAC |

N-ethyl-N-methyl-1-phenylpyrazol-4-amine |

InChI |

InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |

Clave InChI |

GDIRHOSIWSOUQN-UHFFFAOYSA-N |

SMILES |

CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |

SMILES canónico |

CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |

Otros números CAS |

17551-24-5 |

Sinónimos |

N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-N-methyl-1-phenylpyrazol-4-amine typically involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as Lewis acids or transition metals to enhance the yield and selectivity of the desired product .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs multi-component reactions (MCRs) due to their efficiency and ability to produce complex molecules in a single step . These methods are advantageous for large-scale production as they minimize the need for purification steps and reduce waste.

Análisis De Reacciones Químicas

Types of Reactions

N-ethyl-N-methyl-1-phenylpyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Substitution: Halogens, alkylating agents; reactions often require catalysts such as Lewis acids or bases to facilitate the substitution.

Major Products Formed

Oxidation: Pyrazole oxides

Reduction: Reduced pyrazole derivatives

Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

N-ethyl-N-methyl-1-phenylpyrazol-4-amine has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of N-ethyl-N-methyl-1-phenylpyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it may interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .

Comparación Con Compuestos Similares

Similar Compounds

Pyrazole: The parent compound with a simpler structure and similar reactivity patterns.

1-Phenyl-3-methyl-5-pyrazolone: Another pyrazole derivative with different substituents, leading to variations in biological activity and chemical reactivity.

4-Amino-1-phenylpyrazole:

Uniqueness

N-ethyl-N-methyl-1-phenylpyrazol-4-amine is unique due to the presence of the ethylmethylamino group, which imparts distinct chemical and biological properties. This substitution can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable molecule for various applications .

Q & A

Q. Optimization Strategies :

- Use continuous flow reactors to enhance reaction efficiency and scalability .

- Adjust solvent polarity (e.g., THF vs. DMF) to control reaction kinetics .

- Monitor temperature (80–120°C) to minimize side reactions like over-alkylation .

Q. Table 1: Reaction Conditions for Pyrazole Alkylation

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Alkylation | Ethyl bromide, NaH | DMF | 80°C | 65–75 |

| Purification | Ethanol/water | – | RT | 90–95 |

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced Research Focus

Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Structural variations : Minor substituent changes (e.g., fluoro vs. methyl groups) alter binding affinities .

- Assay conditions : Differences in pH, solvent (DMSO vs. aqueous buffers), or cell lines used .

Q. Methodological Solutions :

- Conduct structure-activity relationship (SAR) studies to isolate critical functional groups .

- Validate results using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance) .

- Compare in vitro (enzyme inhibition) and in vivo (murine models) data to assess translational relevance .

What computational tools are effective for predicting the reactivity and binding modes of this compound?

Q. Advanced Research Focus

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., kinases or GPCRs). Studies on similar pyrazoles show fluorinated analogs exhibit higher binding scores due to electronegative interactions .

- MD Simulations : GROMACS or AMBER assesses stability of ligand-protein complexes over time (≥100 ns trajectories) .

- DFT Calculations : Gaussian 09 evaluates electronic properties (e.g., HOMO-LUMO gaps) to explain oxidation/reduction behavior .

Q. Table 2: Computational Parameters for Pyrazole Derivatives

| Method | Software | Key Findings | Reference |

|---|---|---|---|

| Docking | AutoDock | Fluoroethyl group enhances kinase binding | |

| DFT | Gaussian | Methyl groups reduce electrophilicity |

How can the electrochemical properties of this compound be exploited for derivatization?

Basic Research Focus

Pyrazole derivatives undergo functionalization via:

- Oxidation : Using KMnO₄ in acidic conditions to introduce ketone groups at the pyrazole ring .

- Nucleophilic Substitution : Replacing the ethyl group with aryl halides via Buchwald-Hartwig coupling .

Q. Advanced Applications :

- Electrochemical Sensors : Modify electrodes with pyrazole films to detect metal ions (e.g., Cu²⁺) via redox cycling .

- Photocatalysis : Use TiO₂ nanoparticles to drive C–N bond formation under UV light .

What strategies validate the metabolic stability of this compound in preclinical studies?

Q. Advanced Research Focus

- In Vitro Assays : Incubate with liver microsomes (human/rat) and measure half-life (t₁/₂) using LC-MS .

- Isotope Labeling : Synthesize ¹⁴C-labeled analogs to track metabolite formation in urine/plasma .

- CYP Inhibition Screening : Test against cytochrome P450 isoforms (e.g., CYP3A4) to assess drug-drug interaction risks .

Q. Table 3: Metabolic Stability Data for Pyrazole Analogs

| Compound | t₁/₂ (Human Microsomes) | Major Metabolite |

|---|---|---|

| Analog A | 45 min | N-Oxide |

| Analog B | 120 min | Demethylated |

How do crystallographic techniques aid in resolving structural ambiguities of this compound derivatives?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.